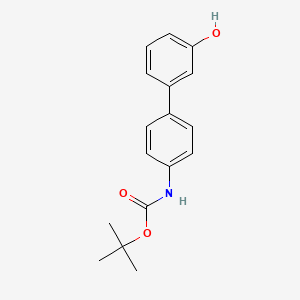
3-(4-BOC-Aminophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-BOC-Aminophenyl)phenol, also known as Carbamic acid, N-(3’-hydroxy[1,1’-biphenyl]-4-yl)-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl core with a hydroxy group on one ring and a tert-butoxycarbonyl (BOC) protected amino group on the other .Applications De Recherche Scientifique
Synthesis and Biological Applications
- Antimicrobial and Antidiabetic Activities:
- A study synthesized and characterized five 4-aminophenol derivatives, showcasing broad-spectrum antimicrobial activities against various bacteria and fungus strains. These compounds also demonstrated significant antidiabetic activities by inhibiting amylase and glucosidase enzymes. DNA interaction studies suggested the potential of these compounds as anticancer agents, opening avenues for further research in medicinal chemistry (Rafique et al., 2022).
Chemical Synthesis and Material Applications
Boronic Ester Synthesis:
- The synthesis of boronic ester from a phthalocyanine precursor with a salicylaldimino moiety was explored. The stability of boronate in the structure due to coordinative B–N and covalent B–O bonds was highlighted, suggesting potential applications in material science and catalysis (Özçelik & Gül, 2012).
Polymer Synthesis and Applications:
- A study delved into the synthesis of a novel sulfonated poly(ether ether ketone) incorporating bisphenol monomer with carboxyl groups. The synthesized polymer demonstrated promising attributes for direct methanol fuel cell applications, shedding light on the potential of phenolic compounds in advanced material applications (Li et al., 2009).
Polyimide Synthesis and Characterization:
- The synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide was studied. The polyimides showed remarkable thermal stability, low dielectric constants, and potential for applications in electronic devices due to their excellent material properties (Kwak et al., 2006).
Enrichment and Separation of Polyphenols:
- Research on the development of polyethyleneimine-assisted boronic acid-functionalized magnetic nanoparticles highlighted their efficiency in capturing cis-diol-containing polyphenols under neutral conditions. This work presents a novel and efficient method for the purification of polyphenols, indicating the versatile applications of phenolic compounds in analytical chemistry (Zhang et al., 2022).
Mécanisme D'action
Target of Action
It’s worth noting that phenolic compounds, which this molecule is a derivative of, are known to interact with a wide range of proteins and enzymes .
Mode of Action
Phenolic compounds, in general, are known to interact with proteins and enzymes, potentially altering their function . The BOC group (tert-butoxycarbonyl) in the molecule is a common protecting group in organic synthesis, particularly for amines . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways due to their ability to interact with different proteins and enzymes .
Pharmacokinetics
The pharmacokinetic properties of phenolic compounds can vary widely depending on their specific chemical structure .
Result of Action
As a phenolic compound, it may have a range of potential effects depending on its specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often impact the action of phenolic compounds .
Propriétés
IUPAC Name |
tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-9-7-12(8-10-14)13-5-4-6-15(19)11-13/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGIXLZDXZDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


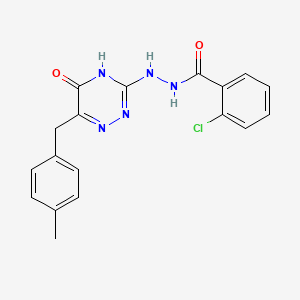

![3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2475529.png)
![4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475530.png)
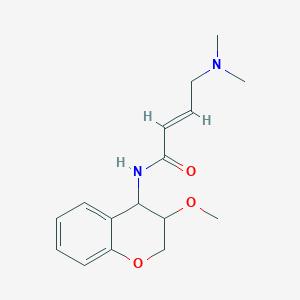

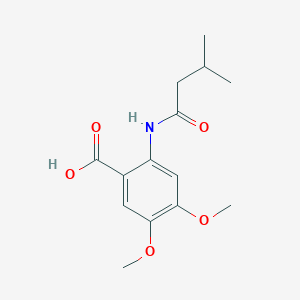
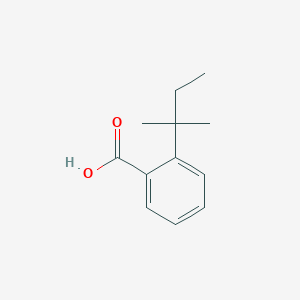
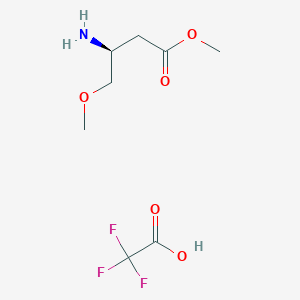
![5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2475540.png)

![1-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2475542.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2475543.png)